molecular formula C3H9Al B3029685 Trimethylaluminum CAS No. 75-24-1

Trimethylaluminum

Cat. No.: B3029685
CAS No.: 75-24-1
M. Wt: 72.09 g/mol
InChI Key: JLTRXTDYQLMHGR-UHFFFAOYSA-N
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Description

Trimethylaluminum is a chemical compound with the formula Al₂(CH₃)₆. It is one of the simplest examples of an organoaluminum compound and exists as a dimer. This colorless liquid is pyrophoric, meaning it ignites spontaneously in air. This compound is an industrially important compound, closely related to triethylaluminum .

Mechanism of Action

Target of Action

Trimethylaluminum (TMA) is an organoaluminium compound . It primarily targets metal halides and water molecules . The compound is highly reactive, acting as a reducing and alkylating agent .

Mode of Action

TMA exists as a dimer with the formula Al2(CH3)6 . It is pyrophoric, reacting violently with air and water . TMA reacts with many metal halides to install alkyl groups . When combined with gallium trichloride, it gives trimethylgallium . TMA also reacts with aluminium trichloride to give (AlMe2Cl)2 .

Biochemical Pathways

TMA is involved in the production of methylaluminoxane , an activator for Ziegler-Natta catalysts for olefin polymerization . It is also employed as a methylation agent . In the presence of amines, TMA forms adducts R3N-AlMe3 .

Pharmacokinetics

As a pyrophoric compound, TMA reacts violently with air and water, limiting its bioavailability . It is typically handled and stored under inert conditions to prevent unwanted reactions .

Result of Action

The reaction of TMA with metal halides results in the formation of alkyl groups . When TMA reacts with water, it readily hydrolyzes to form aluminium oxides and methane . Under controlled conditions, the reaction can be stopped to give methylaluminoxane .

Action Environment

The reactivity and stability of TMA are heavily influenced by environmental factors. It is pyrophoric and reacts violently with air and water . Therefore, TMA is typically handled and stored under inert conditions to prevent unwanted reactions . Its use in industrial applications, such as the production of polyolefins and semiconductor fabrication, is carried out under controlled conditions .

Preparation Methods

Trimethylaluminum is prepared via a two-step process. The first step involves the reaction of aluminum with methyl chloride in the presence of sodium, producing dimethylaluminum chloride. In the second step, dimethylaluminum chloride reacts with additional sodium to form this compound and sodium chloride .

Chemical Reactions Analysis

Trimethylaluminum undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts readily with water to form aluminum oxide and methane.

    Alcoholysis and Aminolysis: Reacts with alcohols and amines to form corresponding alkoxides and amides.

    Oxidation: Reacts with oxygen to form aluminum oxide.

Scientific Research Applications

Trimethylaluminum has a wide range of applications in scientific research and industry:

    Catalysis: It is used as a co-catalyst in Ziegler-Natta polymerization to produce polyolefins such as polyethylene and polypropylene.

    Semiconductor Fabrication: Employed in the deposition of thin films of aluminum oxide via chemical vapor deposition or atomic layer deposition.

    Organic Synthesis: Used in the preparation of methylaluminoxane, which is an activator for many transition metal catalysts.

    Atmospheric Studies: Released from sounding rockets as a tracer to study upper atmospheric wind patterns

Comparison with Similar Compounds

Trimethylaluminum is closely related to other organoaluminum compounds such as triethylaluminum. While both compounds are pyrophoric and used in similar applications, this compound is more volatile and reactive. Other similar compounds include:

This compound’s unique properties, such as its high reactivity and volatility, make it particularly useful in applications requiring precise control over reaction conditions and product formation.

Properties

IUPAC Name

trimethylalumane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3CH3.Al/h3*1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTRXTDYQLMHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Al](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Al
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058787
Record name Aluminum, trimethyl-
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Molecular Weight

72.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Liquid, Clear colorless liquid; mp = 15 deg C; [Merck Index]
Record name Aluminum, trimethyl-
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Vapor Pressure

12.4 [mmHg]
Record name Trimethylaluminum
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CAS No.

75-24-1
Record name Trimethylaluminum
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Record name Aluminum, trimethyl-
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Record name TRIMETHYLALUMINUM
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Q & A

ANone: TMA reacts with hydroxyl groups on surfaces during ALD, forming Al-O bonds and releasing methane as a byproduct. [, , , ] This self-limiting reaction enables the controlled deposition of thin Al2O3 films. [, , , ]

ANone: TMA acts as a reducing agent, effectively removing native oxides from semiconductor surfaces such as Ge and InGaAs. [, ] This cleaning process is crucial for achieving high-quality interfaces in semiconductor devices. [, ]

ANone: At low temperatures, TMA physisorbs to the ester carbonyl groups of PMMA. [] At elevated temperatures (above 100 °C), TMA reacts with PMMA, forming covalent bonds between the aluminum atom and the oxygen atom of the ester group. [] This interaction can be used to modify the properties of polymers. []

ANone: The molecular formula of TMA is Al(CH3)3. It has a molecular weight of 72.08 g/mol. [, ]

ANone: Infrared (IR) and Raman spectroscopy are commonly used to identify TMA and its reaction products. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy (both 1H, 13C, and 27Al) provides information about the structure and bonding in TMA complexes. [, , ] X-ray photoelectron spectroscopy (XPS) helps analyze the elemental composition and chemical states of TMA-modified surfaces. [, , , ]

ANone: TMA is highly pyrophoric and reacts violently with air and moisture. [, ] Therefore, it must be handled under inert atmosphere conditions. [, ]

ANone: Oxygen contamination increases the decomposition temperature of TMA and can lead to the formation of unwanted aluminum oxide species during deposition processes. [] Maintaining low oxygen levels (below 0.1 ppm) is crucial for controlling TMA decomposition and achieving desired film properties. []

ANone: TMA reacts with water to form partially hydrolyzed TMA (PHT), which can serve as a heterogeneous cocatalyst in olefin polymerization with metallocene complexes. [] PHT activates the metallocene catalyst by abstracting a methyl group, generating a cationic active species for polymerization. []

ANone: TMA acts as a cocatalyst with tridentate bis(imino)pyridinyliron complexes in ethylene polymerization. [] The presence of TMA leads to the formation of highly active catalytic species, enabling the production of polyethylene with controlled molecular weight and narrow dispersity. []

ANone: Density functional theory (DFT) calculations provide insights into the reaction mechanisms, energetics, and structures of TMA complexes and intermediates. [, , ] These calculations are valuable for predicting the stability of reaction products and elucidating reaction pathways. [, , ]

ANone: Molecular modeling helps visualize the interactions between TMA and polymers like PIM-1. [] These simulations predict the formation of stable coordination complexes between TMA and the nitrile groups in PIM-1, providing insights into the mechanism of vapor-phase infiltration. []

ANone: Using alternative aluminum alkoxide precursors, such as aluminum tri-isopropoxide (TIPA) and aluminum tri-sec-butoxide (ATSB), offers advantages in terms of safety and handling compared to TMA. [, ] These precursors exhibit different reactivity and deposition characteristics compared to TMA, affecting the growth rate and properties of the deposited films. [, ]

ANone: TMA has been a crucial component in the development of metalorganic chemical vapor deposition (MOCVD) and ALD techniques for depositing thin films. [, , , , ] Its use has enabled the fabrication of advanced semiconductor devices, high-performance coatings, and various other technological advancements. [, , , , ]

ANone: The study of TMA involves collaborations between chemists, materials scientists, physicists, and engineers. This interdisciplinary research has led to significant advancements in fields such as microelectronics, catalysis, and polymer science. [, , , ] For example, understanding the surface chemistry of TMA on semiconductors is crucial for developing next-generation electronic devices. [, ] Similarly, exploring TMA's interactions with polymers opens up new avenues for designing advanced hybrid materials. [, ]

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